molecular formula C20H22O4 B5732054 1-methyl-5,6,7,8-tetrahydro-2-naphthalenyl 3,4-dimethoxybenzoate

1-methyl-5,6,7,8-tetrahydro-2-naphthalenyl 3,4-dimethoxybenzoate

Cat. No. B5732054
M. Wt: 326.4 g/mol
InChI Key: IAOYEGXRNGOCFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-5,6,7,8-tetrahydro-2-naphthalenyl 3,4-dimethoxybenzoate, also known as A-836339, is a synthetic compound that acts as a potent and selective cannabinoid receptor agonist. It has been the subject of extensive scientific research due to its potential applications in the treatment of various medical conditions.

Mechanism of Action

1-methyl-5,6,7,8-tetrahydro-2-naphthalenyl 3,4-dimethoxybenzoate acts as a selective agonist of the cannabinoid receptor type 2 (CB2). CB2 receptors are primarily expressed in immune cells and have been implicated in the regulation of inflammation and immune responses. 1-methyl-5,6,7,8-tetrahydro-2-naphthalenyl 3,4-dimethoxybenzoate has been shown to activate CB2 receptors in a dose-dependent manner, leading to the modulation of various signaling pathways.
Biochemical and Physiological Effects:
1-methyl-5,6,7,8-tetrahydro-2-naphthalenyl 3,4-dimethoxybenzoate has been shown to have a range of biochemical and physiological effects. It has been demonstrated to reduce inflammation and oxidative stress in various cell types, including microglia and astrocytes. It has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which play important roles in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

1-methyl-5,6,7,8-tetrahydro-2-naphthalenyl 3,4-dimethoxybenzoate has several advantages as a research tool. It is highly selective for CB2 receptors, which allows for the study of the specific effects of CB2 activation. It also has a long half-life, which allows for sustained effects over time. However, there are limitations to its use in laboratory experiments, including the potential for off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several potential future directions for the study of 1-methyl-5,6,7,8-tetrahydro-2-naphthalenyl 3,4-dimethoxybenzoate. One area of interest is its potential use in the treatment of neuroinflammatory and neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of chronic pain and opioid addiction. Further research is needed to fully understand the effects of 1-methyl-5,6,7,8-tetrahydro-2-naphthalenyl 3,4-dimethoxybenzoate and its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-methyl-5,6,7,8-tetrahydro-2-naphthalenyl 3,4-dimethoxybenzoate involves several steps, starting with the preparation of 1-methyl-5,6,7,8-tetrahydro-2-naphthaldehyde. This intermediate is then reacted with 3,4-dimethoxybenzylamine to yield the final product. The synthesis has been optimized to produce high yields and purity.

Scientific Research Applications

1-methyl-5,6,7,8-tetrahydro-2-naphthalenyl 3,4-dimethoxybenzoate has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in preclinical studies. It has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms.

properties

IUPAC Name

(1-methyl-5,6,7,8-tetrahydronaphthalen-2-yl) 3,4-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O4/c1-13-16-7-5-4-6-14(16)8-10-17(13)24-20(21)15-9-11-18(22-2)19(12-15)23-3/h8-12H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOYEGXRNGOCFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1CCCC2)OC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl) 3,4-dimethoxybenzoate

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